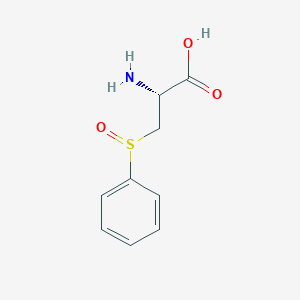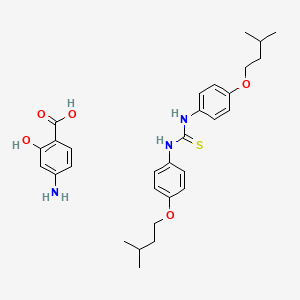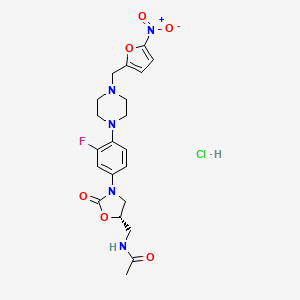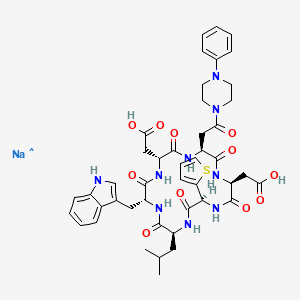
S-phenyl-l-cysteine sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl-L-cysteine sulfoxide: is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is a derivative of cysteine, an amino acid, and features a phenyl group attached to the sulfur atom. This compound is known for its role in inhibiting biofilm formation and quorum sensing in bacteria, making it a valuable subject of study in microbiology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Phenyl-L-cysteine sulfoxide can be synthesized through a chemoenzymatic method. This process involves a four-step reaction sequence starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase . The starting materials for this synthesis are thiophenol and L-serine, and the overall yield is high, with a purity exceeding 99.9% .
Industrial Production Methods: The use of recombinant tryptophan synthase from Escherichia coli k-12 MG1655 enhances the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl-L-cysteine sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfoxide group and the phenyl group attached to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can oxidize this compound to form sulfone derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles replace the phenyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Scientific Research Applications
S-Phenyl-L-cysteine sulfoxide has a wide range of applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organosulfur compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its role in inhibiting biofilm formation and quorum sensing in bacteria such as Pseudomonas aeruginosa .
- Explored for its potential antimicrobial properties.
Medicine:
- Potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) .
- Studied for its effects on bacterial infections and its potential use in developing new antibiotics.
Industry:
- Potential use in the development of antimicrobial coatings and materials.
- Investigated for its role in enhancing the shelf life of products by preventing microbial growth.
Mechanism of Action
The mechanism by which S-Phenyl-L-cysteine sulfoxide exerts its effects involves the inhibition of quorum sensing and biofilm formation in bacteria . Quorum sensing is a form of inter-bacterial communication that regulates gene expression based on cell population density. This compound interferes with this process, thereby reducing biofilm formation and bacterial virulence. The compound’s molecular targets include quorum sensing receptors and signaling pathways in bacteria .
Comparison with Similar Compounds
S-Allyl-L-cysteine sulfoxide (Alliin): Found in garlic, known for its antimicrobial properties.
S-Methyl-L-cysteine sulfoxide: Found in various plants, studied for its health benefits and role in plant defense mechanisms.
Uniqueness: S-Phenyl-L-cysteine sulfoxide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other cysteine sulfoxides. Its ability to inhibit quorum sensing and biofilm formation sets it apart from similar compounds, making it a valuable candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(benzenesulfinyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-8(9(11)12)6-14(13)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-,14?/m0/s1 |
InChI Key |
YIYUCMJLQCHZLS-BVVIDWAXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)
![(7Z)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837534.png)

![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)


![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)
![3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)


![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)
![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)
![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
